Product packaging for 8-Theophyllinepropionic acid(Cat. No.:CAS No. 5438-69-7)

8-Theophyllinepropionic acid

Cat. No.: B11860061
CAS No.: 5438-69-7
M. Wt: 252.23 g/mol
InChI Key: RJXYOFPNOBNMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Theophyllinepropionic acid is a xanthine derivative designed for research purposes. This compound is hypothesized to function as a biochemical tool based on the known properties of its structural relatives, such as theophylline and other 8-substituted theophylline derivatives. Theophylline is a well-established non-selective phosphodiesterase (PDE) inhibitor, which leads to increased intracellular cyclic AMP levels, and a non-selective adenosine receptor antagonist . These mechanisms contribute to the bronchodilator and anti-inflammatory effects observed with the parent molecule . Researchers are investigating novel 8-substituted theophylline analogues for a range of potential applications, including as bronchodilators with additional antibacterial properties and for use in further chemical synthesis . The incorporation of a propionic acid moiety may alter the compound's solubility and receptor binding affinity, making it a valuable intermediate for creating novel chemical entities or for probing structure-activity relationships. This product is intended for laboratory research by qualified scientists and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O4 B11860061 8-Theophyllinepropionic acid CAS No. 5438-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5438-69-7

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoic acid

InChI

InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(12-8)3-4-6(15)16/h3-4H2,1-2H3,(H,11,12)(H,15,16)

InChI Key

RJXYOFPNOBNMOX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 8 Theophyllinepropionic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 8-Theophyllinepropionic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the various protons in its structure.

The propionic acid moiety attached at the 8-position of the theophylline (B1681296) core introduces two sets of methylene (B1212753) protons (-CH₂-). These would appear as two distinct triplets due to spin-spin coupling with each other. The protons of the two N-methyl groups (N-1 and N-3) on the theophylline ring are in different chemical environments and would therefore be expected to appear as two separate sharp singlets. The single proton on the imidazole (B134444) ring (C-6-H) would also appear as a singlet. The acidic proton of the carboxyl group (-COOH) is often broad and may exchange with deuterated solvents, sometimes not being observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (adjacent to C=O)~ 2.8Triplet (t)2H
-CH₂- (adjacent to ring)~ 3.1Triplet (t)2H
N-CH₃~ 3.2Singlet (s)3H
N-CH₃~ 3.4Singlet (s)3H
C-H (ring)~ 8.0Singlet (s)1H
-COOH10-12 (variable)Broad Singlet (br s)1H

Note: Predicted values are based on typical chemical shifts for theophylline and propanoic acid moieties. chemicalbook.comdocbrown.info Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). The spectrum for this compound would show distinct peaks for each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically above 170 ppm. docbrown.info The two carbonyl carbons within the xanthine (B1682287) ring structure would also have characteristic shifts in the 150-160 ppm range. The carbons of the purine (B94841) ring system will appear in the aromatic/heterocyclic region, while the two methylene carbons of the propionic acid chain and the two N-methyl carbons will be found in the upfield aliphatic region. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (N-methyl)~ 28
-C H₃ (N-methyl)~ 30
-C H₂- (adjacent to C=O)~ 35
-C H₂- (adjacent to ring)~ 38
C-5~ 107
C-4~ 141
C-8~ 148
C-2~ 151
C-6~ 155
-C =O (Carboxylic Acid)~ 175

Note: Predicted values are based on typical chemical shifts for related structures. docbrown.infodocbrown.info The assignment of specific ring carbons can require more advanced 2D NMR techniques.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. docbrown.info The C-H stretching from the methyl and methylene groups typically appears just below 3000 cm⁻¹. youtube.com One of the most prominent features would be the strong absorptions from the carbonyl (C=O) stretching vibrations. The C=O of the carboxylic acid is expected around 1725-1700 cm⁻¹, while the amide-like carbonyls of the theophylline ring would appear at slightly lower wavenumbers. docbrown.infospectroscopyonline.com The region between 1600 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad, Strong
Aliphatic C-HStretch2975 - 2845Medium
Carboxylic Acid C=OStretch1725 - 1700Strong, Sharp
Amide C=O (ring)Stretch1690 - 1650Strong, Sharp
C=N, C=C (ring)Stretch1650 - 1550Medium-Variable
C-NStretch1350 - 1000Medium

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Identification

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable for purity assessment.

In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the theophylline ring system has a strong chromophore that absorbs UV light, typically around 270-280 nm. nih.gov The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas-Liquid Chromatography (GLC) for Analysis of Volatile Derivatives

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is suitable for the analysis of volatile and thermally stable compounds. This compound, being a polar molecule with a carboxylic acid group, is not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. nih.gov The carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester), and the polar N-H group in the purine ring can be alkylated. nih.gov For instance, flash-heater ethylation is a technique used for theophylline. nih.gov After derivatization, the resulting compound can be analyzed on a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. sigmaaldrich.com

Analytical Methodologies and Specific Applications of 8 Theophyllinepropionic Acid in Chemical Systems

Role as an Internal Standard in Quantitative Chromatographic Assays

An internal standard (IS) in analytical chemistry is a substance added in a constant amount to all samples, blanks, and standards in an analysis. libretexts.org The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis, as any variations should affect the internal standard to the same degree as the analyte, keeping their response ratio constant. libretexts.org 8-Theophyllinepropionic acid is utilized as an internal standard in quantitative chromatographic assays to enhance the precision and accuracy of the measurements. libretexts.orgscioninstruments.com The fundamental principle behind using an internal standard is that it is a compound that is chemically similar to the analyte but sufficiently different to be separated chromatographically. wikipedia.org

The use of an internal standard like this compound is particularly beneficial in complex sample matrices where the analyte of interest may be present at low concentrations or where the sample preparation process is extensive. scioninstruments.com By adding a known concentration of the internal standard to the sample at an early stage, any subsequent variations in sample volume, injection volume, or detector response will affect both the analyte and the internal standard proportionally. libretexts.orgscioninstruments.com This allows for the calculation of the analyte concentration based on the ratio of the analyte's peak area to the internal standard's peak area, thereby minimizing errors. scioninstruments.com

Development and Optimization of Chromatographic Methods Utilizing this compound as Internal Standard

The development of a robust chromatographic method using this compound as an internal standard involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity. drawellanalytical.comjapsonline.com This process typically begins with the selection of an appropriate chromatographic technique, most commonly High-Performance Liquid Chromatography (HPLC). ijpsm.com

Key steps in the development and optimization of such methods include:

Column Selection: The choice of the stationary phase is critical for achieving optimal separation between the analyte, this compound (the internal standard), and other components in the sample matrix. drawellanalytical.com Reversed-phase columns, such as C18, are frequently used for the analysis of moderately polar compounds like theophylline (B1681296) derivatives. ijpsm.com

Mobile Phase Optimization: The composition of the mobile phase, including the type of organic solvent, its proportion with the aqueous phase, and the pH, significantly influences the retention times and peak shapes. drawellanalytical.comijpsm.com A systematic optimization of the mobile phase is crucial to ensure good resolution and symmetrical peaks. drawellanalytical.com This may involve using gradient elution, where the mobile phase composition is changed during the run, to effectively separate a wide range of compounds. drawellanalytical.comresearchgate.net

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to fine-tune the separation and reduce analysis time. drawellanalytical.comresearchgate.net Higher temperatures can decrease viscosity and improve peak efficiency, but must be controlled to prevent degradation of the analytes.

Detector Wavelength: For UV-Vis detectors, the wavelength is selected to maximize the response for both the analyte and this compound, while minimizing interference from the matrix. researchgate.net

The following table provides an example of optimized chromatographic conditions for an HPLC method:

ParameterOptimized Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v) japsonline.com
Flow Rate 1.0 mL/min researchgate.netnih.gov
Column Temperature 35°C researchgate.net
Injection Volume 10 µL researchgate.net
Detection Wavelength 278 nm

Validation Parameters for Internal Standard-Based Quantitation in Complex Matrices

Method validation is a crucial process that demonstrates an analytical method is suitable for its intended purpose. researchgate.netdemarcheiso17025.com When using an internal standard like this compound, specific validation parameters are assessed to ensure the reliability of the quantitative results, especially in complex matrices such as biological fluids or environmental samples. researchgate.netpmda.go.jp

Key validation parameters include:

Specificity and Selectivity: This ensures that the analytical method can accurately and specifically measure the analyte and the internal standard without interference from other components in the sample matrix. pmda.go.jpgtfch.org Blank samples from at least six different sources are typically analyzed to confirm the absence of interfering peaks at the retention times of the analyte and the internal standard. pmda.go.jp

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. wikipedia.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. researchgate.net Both are typically evaluated at multiple concentration levels (low, medium, and high) within the linear range. gtfch.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Stability: The stability of the analyte and the internal standard in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage) must be evaluated to ensure that the sample integrity is maintained throughout the analytical process. gtfch.org

Matrix Effect: This assesses the influence of the sample matrix on the ionization of the analyte and the internal standard, which can lead to suppression or enhancement of the signal. pmda.go.jp It is particularly important for methods employing mass spectrometry detection. nih.gov

The following table summarizes typical acceptance criteria for these validation parameters:

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Analyte Response at LLOQ At least 5 times the response of a blank sample pmda.go.jp
Internal Standard Response Interference ≤ 5% of the response in the LLOQ for the internal standard pmda.go.jp

Potential as a Reference Material in Analytical Chemistry Standards

Reference materials (RMs) and certified reference materials (CRMs) are fundamental to achieving accuracy and comparability of measurement results in analytical chemistry. iaea.orgresearchgate.net They are used for various purposes, including the calibration of equipment, validation of methods, and establishing the traceability of measurement results. iaea.org

Due to its stable chemical nature, this compound has the potential to be developed and utilized as a reference material. A pure substance RM of this compound could serve as a calibrant in the quantitative analysis of related xanthine (B1682287) derivatives. iaea.org The availability of a well-characterized reference material of this compound would be beneficial for ensuring the quality and consistency of analytical data across different laboratories.

The process of establishing a compound as a reference material involves rigorous characterization to determine its purity and assign a property value with a stated uncertainty. iaea.org This often involves inter-laboratory comparisons to ensure the reliability of the assigned values. iaea.org International organizations like the International Organization for Standardization (ISO) provide guidelines for the production and certification of reference materials. eurachem.org

Exploration of this compound in Electrochemical Sensor Development for Related Analytes

Electrochemical sensors offer a rapid, sensitive, and often portable alternative to traditional chromatographic methods for the detection of various analytes. rjonco.commdpi.com The development of these sensors often involves modifying the electrode surface with specific materials to enhance selectivity and sensitivity towards the target analyte. researchgate.net

While direct electrochemical detection of this compound itself might be the primary goal in some applications, its structural similarity to other biologically and environmentally relevant xanthine compounds makes it a valuable molecule in the development of electrochemical sensors for these related analytes. For instance, an electrode modified for the selective recognition of the theophylline moiety could potentially be used to detect other theophylline derivatives.

The development of such a sensor would typically involve:

Electrode Modification: The surface of a base electrode (e.g., glassy carbon, gold) is modified with a material that can selectively interact with the target analyte. researchgate.netmdpi.com This could involve the use of nanomaterials, polymers, or biomolecules. mdpi.comfrontiersin.org

Electrochemical Characterization: Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are used to characterize the modified electrode and study its interaction with the analyte. frontiersin.org

Optimization and Validation: The sensor's response is optimized by varying parameters such as pH, temperature, and potential. mdpi.com The sensor is then validated for its linear range, sensitivity, selectivity, and stability. researchgate.netmdpi.com

The exploration of this compound in this context could involve its use as a template molecule for creating molecularly imprinted polymers (MIPs) on an electrode surface. These MIPs would have recognition sites specifically designed to bind to theophylline-related structures, thereby enabling their selective detection.

Chemical Reactivity and Derivatization Studies of 8 Theophyllinepropionic Acid

Reactivity of the Carboxylic Acid Moiety

The propionic acid side chain at the C-8 position of the theophylline (B1681296) ring is a primary site for chemical modification. The carboxylic acid group (-COOH) can undergo a variety of classical transformations to yield esters, amides, and reduced alcohol or aldehyde derivatives, thereby enabling the synthesis of diverse conjugates.

Esterification and Amidation Reactions for Diverse Conjugate Formation

The formation of ester and amide linkages from the carboxylic acid group of 8-theophyllinepropionic acid is fundamental for creating a wide array of derivatives, including prodrugs and conjugates with other bioactive molecules.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method. For more sensitive or sterically hindered alcohols, milder methods are employed. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for acid-labile substrates. nih.gov This method proceeds through an O-acylisourea intermediate, which is highly reactive towards the alcohol. nih.gov

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling reagents are widely used to "activate" the carboxylic acid. These reagents facilitate the dehydration reaction under mild conditions. catalyticamidation.info The choice of coupling agent and reaction conditions is critical to ensure high yields and, in the case of chiral amines, to prevent racemization. Boron-based catalysts, such as boric acid and various boronic acids, have emerged as green and efficient catalysts for direct amidation, often requiring azeotropic removal of water. ucl.ac.uk

Below is a table of common coupling reagents used for amide bond formation.

Coupling ReagentFull NameByproductNotes
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive and effective; DCU byproduct is poorly soluble.
EDC / EDAC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble byproduct, easily removed by aqueous workup.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate---High efficiency, low racemization, often used in peptide synthesis.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate---Effective for hindered substrates, minimizes racemization.
T3P® 1-Propanephosphonic acid cyclic anhydridePhosphonic acid byproductsHigh-yielding, byproducts are water-soluble.

Reduction Pathways to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propan-1-ol, or the intermediate aldehyde.

Reduction to Alcohols: The most common and effective method for the reduction of carboxylic acids to primary alcohols involves the use of strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts carboxylic acids to alcohols under mild conditions. researchgate.netnih.gov An alternative is the use of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), which offers greater selectivity in the presence of other reducible functional groups like esters. acs.org A two-step procedure involving activation of the carboxylic acid (for example, with 1-propanephosphonic acid cyclic anhydride, T3P) followed by reduction with a milder agent like sodium borohydride (B1222165) (NaBH₄) is also a viable and efficient method. dmaiti.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more reactive than the starting carboxylic acid and are typically reduced further to the alcohol. researchgate.net Therefore, this transformation usually proceeds via a two-step sequence. First, the carboxylic acid is converted into a less reactive derivative, such as an ester or an acid chloride. The resulting derivative can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent at low temperatures to prevent over-reduction. Common reagents for this purpose include diisobutylaluminum hydride (DIBAL-H) for the reduction of esters and lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for the reduction of acid chlorides. researchgate.net

The following table summarizes common reducing agents for these transformations.

ReagentStarting MaterialProductNotes
LiAlH₄ Carboxylic AcidPrimary AlcoholPowerful, non-selective reducing agent. researchgate.netnih.gov
BH₃·THF Carboxylic AcidPrimary AlcoholMore selective than LiAlH₄; does not reduce esters as readily. acs.org
DIBAL-H EsterAldehydeMust be used at low temperatures (e.g., -78 °C) to isolate the aldehyde. researchgate.net
LiAlH(Ot-Bu)₃ Acid ChlorideAldehydeA hindered, less reactive hydride source that allows for the isolation of the aldehyde. researchgate.net

Functionalization Strategies for the Theophylline Heterocyclic Ring, Specifically at the C-8 Position

The substituent at the C-8 position is crucial for modulating the pharmacological activity of xanthine (B1682287) derivatives. The synthesis of this compound itself is a key functionalization strategy, typically starting from an 8-substituted theophylline precursor. The most common precursor is 8-bromotheophylline, which readily undergoes nucleophilic substitution reactions with carbanions. For instance, reaction with the enolate of diethyl malonate followed by hydrolysis and decarboxylation yields the desired propionic acid side chain.

More advanced and modern strategies focus on the direct functionalization of the C-8 C-H bond of the theophylline core. This approach is highly atom-economical. For example, an efficient, microwave-assisted, transition-metal-free, cross-dehydrogenative coupling of theophylline with various aliphatic alcohols has been developed. researchgate.net This reaction, mediated by an oxidant like tert-butyl hydroperoxide (TBHP), directly forges a C-C bond at the C-8 position, offering a streamlined route to C-8 substituted derivatives. researchgate.net Such C-H activation methods represent a powerful tool for creating derivatives that would be difficult to access through traditional multi-step sequences. dmaiti.comnih.govnih.gov

Synthesis of Novel this compound Derivatives for Structural Diversity Exploration

The chemical handles on this compound—the carboxylic acid group and the reactive positions on the purine (B94841) ring—provide ample opportunities for creating libraries of novel derivatives to explore structure-activity relationships (SAR). nih.govfarmaciajournal.com The primary strategies involve:

Amide and Ester Libraries: The carboxylic acid moiety is an ideal anchor point for generating large libraries of amides and esters. By coupling this compound with a diverse set of commercially available amines and alcohols (including amino acids, heterocyclic amines, and functionalized phenols), a wide range of chemical space can be explored. nih.gov

Modifications of the Theophylline Core: While the propionic acid is at C-8, other positions on the theophylline ring can be modified. For instance, although the methyl groups at N-1 and N-3 are generally stable, advanced synthetic methods could allow for their modification. More commonly, derivatives are synthesized from precursors other than theophylline, such as xanthine itself, allowing for different substituents at the N-1, N-3, and N-7 positions before the introduction of the C-8 side chain.

Bio-conjugation: The carboxylic acid group can be used to link this compound to other pharmacophores, polymers, or peptides. This can alter the compound's pharmacokinetic properties or create hybrid molecules with dual modes of action.

These synthetic efforts aim to produce compounds with improved properties, such as enhanced potency, selectivity for specific adenosine (B11128) receptor subtypes, or better metabolic stability. nih.govrsc.org

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

This compound is an achiral molecule. However, derivatization can introduce one or more stereocenters, the control of which is critical as enantiomers often exhibit different pharmacological and toxicological profiles. A common strategy involves introducing a substituent at the α-carbon of the propionic acid side chain, creating a chiral center.

For example, the synthesis of α-methyl-8-theophyllinepropionic acid would result in a racemic mixture. The separation and synthesis of individual enantiomers can be approached in two ways:

Chiral Resolution: This involves the separation of the enantiomers from the racemic mixture.

Diastereomeric Salt Formation: The racemic acid can be reacted with a single enantiomer of a chiral base (e.g., (R)-1-phenylethanamine). This reaction forms two diastereomeric salts which, having different physical properties (like solubility), can be separated by fractional crystallization. Subsequent acidification of the separated salts yields the pure enantiomers of the acid.

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Stereoselective Synthesis: This approach aims to synthesize a single enantiomer directly, avoiding a racemic mixture. researchgate.net

Chiral Auxiliaries: A chiral auxiliary (a chiral molecule temporarily incorporated into the substrate) can be attached to a precursor like 8-theophyllineacetic acid. The auxiliary then directs a subsequent alkylation reaction (e.g., with methyl iodide) to occur preferentially from one face of the molecule, leading to an excess of one diastereomer. Removal of the auxiliary then yields the desired enantiomerically enriched product.

Asymmetric Catalysis: A prochiral enolate derived from an 8-theophyllineacetic acid ester can be reacted with an electrophile in the presence of a chiral catalyst. acs.org The chiral catalyst creates a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other.

These stereoselective methods are fundamental in modern medicinal chemistry for the development of single-enantiomer drugs. nih.gov

Computational Chemistry and Molecular Modeling Studies of 8 Theophyllinepropionic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgarxiv.org It has been widely applied to study the structural and electronic properties of various molecules. rsc.org DFT calculations for 8-theophyllinepropionic acid can elucidate its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction sites.

DFT studies can reveal that the electron density is primarily localized on the xanthine (B1682287) ring, particularly around the nitrogen and oxygen atoms, as well as the carboxylic acid group of the propionic acid side chain. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, this gap can be calculated to predict its susceptibility to nucleophilic and electrophilic attacks.

Mulliken charge analysis, a method used in computational chemistry, can show charge transfer within the molecule, for instance, from the oxygen atoms towards other atoms like phosphorus and hydrogen in related systems. rsc.org This charge transfer can enhance the interaction between different parts of the molecule or with other molecules. rsc.org

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO Energy(Value) eVIndicates the electron-donating ability of the molecule.
LUMO Energy(Value) eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Value) eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment(Value) DebyeProvides insight into the molecule's polarity and solubility.
Mulliken Charges(Values for specific atoms)Reveals the partial charges on individual atoms, indicating reactive sites.

Note: The specific values in this table would be obtained from actual DFT calculations and are presented here as a template.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them.

For this compound, the flexibility of the propionic acid side chain allows for multiple conformations. The key torsion angles to consider are those around the C-C bonds of the side chain and the bond connecting the side chain to the theophylline (B1681296) ring. By systematically rotating these bonds and calculating the corresponding energy, a detailed PES can be constructed. This analysis helps identify the most stable (lowest energy) conformations of the molecule.

Factors that influence the stability of different conformers include steric hindrance between the side chain and the xanthine ring, as well as the potential for intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen or oxygen atoms of the theophylline core. mdpi.comrsc.org The identification of low-energy conformers is crucial as they are the most likely to be biologically active. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

ConformerTorsion Angle(s) (degrees)Relative Energy (kcal/mol)Population (%)
Global Minimum(Value)0.00(Value)
Local Minimum 1(Value)(Value)(Value)
Local Minimum 2(Value)(Value)(Value)
Transition State(Value)(Value)-

Note: The specific values in this table would be obtained from conformational analysis calculations and are presented here as a template.

Molecular Dynamics Simulations to Investigate Solvent Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with the surrounding environment, such as a solvent. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with solvent molecules.

For this compound, MD simulations in an aqueous environment can provide insights into:

Solvation: How water molecules arrange themselves around the solute, forming a hydration shell.

Conformational Flexibility: The range of conformations the molecule explores in solution and the timescale of transitions between them.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and water, as well as intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.netresearchgate.net

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. libretexts.org DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. thieme-connect.de These predicted shifts can be invaluable for assigning the peaks in an experimental NMR spectrum. protein-nmr.org.uk

IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. masterorganicchemistry.com DFT and other quantum chemical methods can calculate the harmonic vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to specific vibrational modes, such as C=O stretching, N-H bending, and C-H stretching. worktribe.com Comparing the predicted IR spectrum with the experimental one can help to confirm the structure of the molecule and identify the presence of specific functional groups. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (H on Cα)(Value) ppm(Value) ppm
¹³C NMR Chemical Shift (C=O in acid)(Value) ppm(Value) ppm
IR Frequency (C=O stretch)(Value) cm⁻¹(Value) cm⁻¹
IR Frequency (N-H bend)(Value) cm⁻¹(Value) cm⁻¹

Note: The specific values in this table would be obtained from spectroscopic prediction calculations and experimental data and are presented here as a template.

Rational Design of Modified Theophylline Structures through In Silico Approaches

The insights gained from computational studies of this compound can be leveraged for the rational design of new, modified theophylline derivatives with potentially improved properties. uran.ua In silico approaches allow for the virtual screening of a large number of candidate molecules, saving time and resources compared to traditional synthesis and testing. uran.ua

By understanding the structure-activity relationships of theophylline derivatives, researchers can make targeted modifications to the this compound scaffold. frontiersin.org For example, modifications could be made to:

Enhance binding affinity to a specific biological target: By modeling the interaction of the modified molecules with the target's binding site.

Improve pharmacokinetic properties: By altering the molecule's polarity, size, and flexibility.

Reduce potential off-target effects: By designing molecules with higher selectivity for the desired target.

This in silico design process often involves a cycle of virtual design, computational evaluation (using methods like DFT and MD), and selection of the most promising candidates for synthesis and experimental validation. ajchem-a.com

Future Research Directions and Unexplored Avenues for 8 Theophyllinepropionic Acid

Development of More Atom-Economical and Environmentally Benign Synthetic Pathways

The traditional synthesis of many xanthine (B1682287) derivatives, including theophylline (B1681296), often involves multi-step processes that may utilize hazardous reagents and generate significant waste. nih.govjddhs.com The commercial production of theophylline, for instance, has commonly used starting materials like dimethyl urea (B33335) and ethyl cyanoacetate. nih.gov Future research should prioritize the development of synthetic routes for 8-theophyllinepropionic acid that align with the principles of green chemistry. nih.govresearchgate.net

Key objectives for future synthetic research include:

Maximizing Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. This involves moving away from classical condensation reactions that produce stoichiometric byproducts. nih.gov

Use of Greener Solvents: Reducing reliance on traditional organic solvents, which contribute to volatile organic compound (VOC) emissions. jddhs.com Research should explore the use of safer alternatives such as water, bio-based solvents, or supercritical CO₂. jddhs.com

Catalytic Approaches: Employing catalytic methods, including biocatalysis or heterogeneous catalysis, can enable reactions under milder conditions, avoid the need for stoichiometric reagents, and potentially allow for catalyst recycling, thereby reducing waste. researchgate.netmdpi.com

One-Pot Syntheses: Developing one-pot or tandem reaction sequences where multiple synthetic steps are carried out in the same reaction vessel. This approach can significantly reduce solvent usage, energy consumption, and waste generated from intermediate workup and purification steps. nih.govsemanticscholar.org

A prominent strategy for synthesizing 8-substituted xanthines is the Traube synthesis, which involves the cyclization of 5,6-diaminouracil (B14702) derivatives. nih.govfrontiersin.org Innovations in this area could involve microwave-assisted procedures, which have been shown to dramatically shorten reaction times and improve yields for imidazole (B134444) ring closures. asianpubs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Theophylline Derivatives
ParameterTraditional Synthetic MethodsPotential Green Chemistry Approaches
Starting MaterialsOften petroleum-based (e.g., dimethyl urea, ethyl cyanoacetate) nih.govRenewable feedstocks, bio-based starting materials researchgate.net
SolventsUse of DMF, chlorinated hydrocarbons, and other hazardous solvents Water, supercritical fluids, ionic liquids, or solvent-free conditions jddhs.com
CatalysisOften relies on stoichiometric reagents or harsh catalystsBiocatalysts, heterogeneous catalysts, phase-transfer catalysts mdpi.com
Energy InputConventional heating requiring long reaction times asianpubs.orgMicrowave irradiation, ultrasound, or flow chemistry for process intensification nih.govasianpubs.org
Waste GenerationHigher E-Factor (Environmental Factor) due to byproducts and solvent wasteLower E-Factor, higher atom economy, and recyclable components nih.gov

Investigation of Advanced hyphenated Analytical Techniques for Trace Analysis and Metabolite Profiling of Related Compounds

The detection and quantification of xanthine derivatives are crucial in various scientific fields. For this compound and its potential analogues or degradation products, future research should focus on developing and applying more sophisticated analytical methodologies. Advanced hyphenated techniques, which couple two or more analytical technologies, offer superior selectivity, sensitivity, and structural elucidation capabilities.

Future analytical research should concentrate on:

Liquid Chromatography-Mass Spectrometry (LC-MS): Further development of LC-MS/MS methods for ultra-trace quantification of this compound in complex matrices. This includes exploring high-resolution mass spectrometry (HRMS) for unambiguous identification of unknown metabolites and transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, optimizing derivatization protocols followed by GC-MS analysis could provide high separation efficiency and sensitive detection.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly useful for analyzing charged species and offers an orthogonal separation mechanism to liquid chromatography. It could be invaluable for separating closely related ionic xanthine derivatives with minimal solvent consumption.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Using supercritical CO₂ as the mobile phase, SFC-MS is a green analytical technique that can offer rapid and efficient separations of complex mixtures, which could be applied to the analysis of theophylline derivatives.

These advanced techniques would be instrumental in metabolite profiling studies, allowing for the comprehensive identification of all related compounds that may form in environmental or industrial systems.

Rational Design and Synthesis of Theophylline-Based Chemical Probes for Specific Molecular Recognition Studies (in non-biological contexts)

The unique structure of the theophylline scaffold, with its hydrogen bond donors and acceptors, makes it an attractive candidate for applications in molecular recognition. The propionic acid side chain of this compound provides a convenient chemical handle for conjugation to other molecules or surfaces.

Future research in this area should explore:

Chemosensors: Synthesizing derivatives of this compound that can act as chemosensors for detecting specific analytes, such as metal ions or organic pollutants. The carboxylic acid group could be modified to incorporate a chromophore or fluorophore, where binding to a target analyte would induce a measurable change in its optical properties.

Affinity Materials: Immobilizing this compound onto solid supports (e.g., silica, polymers) to create novel stationary phases for affinity chromatography. These materials could be designed to selectively capture and separate molecules that have a structural or electronic affinity for the theophylline moiety.

Self-Assembling Systems: Investigating the ability of this compound and its derivatives to participate in supramolecular self-assembly. The interplay of hydrogen bonding from the xanthine core and other intermolecular forces could be harnessed to create well-defined nanostructures or functional gels.

Interdisciplinary Research Integrating this compound into Novel Materials or Catalytic Systems

The functional groups present in this compound (the xanthine core and the carboxylic acid) offer significant potential for its integration into advanced materials and catalytic systems. This represents a largely unexplored frontier for this specific compound.

Promising interdisciplinary research directions include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group makes this compound an ideal candidate for use as an organic linker in the synthesis of novel MOFs. The resulting materials could exhibit unique porosity, catalytic activity, or selective adsorption properties, with the theophylline units imparting specific chemical functionality within the framework's pores.

Functional Polymers: The compound could be incorporated into polymer chains, either as a monomer or as a pendant group. This could lead to the development of "smart" polymers that respond to specific chemical stimuli or materials with enhanced thermal stability or specific surface-binding properties.

Catalysis: The nitrogen-rich heterocyclic structure of the theophylline core could be explored for its potential to coordinate with metal catalysts. Derivatives of this compound could serve as ligands, potentially influencing the activity and selectivity of catalytic transformations.

Table 2: Potential Interdisciplinary Applications of this compound
Research AreaRole of this compoundPotential Outcome
Materials ScienceOrganic linker for Metal-Organic Frameworks (MOFs)Materials with tailored porosity for gas storage or separation
Polymer ChemistryFunctional monomer or pendant group in polymerizationSmart polymers with stimulus-responsive properties or enhanced thermal stability
CatalysisLigand for metal catalystsNovel catalytic systems with enhanced selectivity or activity
Analytical ChemistryBuilding block for chemosensors or affinity chromatography phasesSelective sensors for environmental monitoring or advanced separation materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.